molecular formula C18H17NO5S2 B5909761 1,4-DIMETHYL 2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOATE

1,4-DIMETHYL 2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOATE

Cat. No.: B5909761
M. Wt: 391.5 g/mol
InChI Key: XCLVUASGBWIIHX-NHZNEZGNSA-N
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Description

1,4-DIMETHYL 2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenylpropene moiety, and a butanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOATE typically involves multi-step organic reactions. One common route includes the condensation of a thiazolidine derivative with a phenylpropene compound, followed by esterification with butanedioic acid. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenylpropene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1,4-DIMETHYL 2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4-DIMETHYL 2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANEDIOATE: Similar structure but with a thioxo group instead of a sulfanylidene group.

    DIMETHYL 2-{(5Z)-4-OXO-5-[(2E)-3-PHENYL-2-PROPEN-1-YLIDENE]-2-THIOXO-1,3-THIAZOLIDIN-3-YL} SUCCINATE: Similar structure with a succinate ester.

Uniqueness

1,4-DIMETHYL 2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-23-15(20)11-13(17(22)24-2)19-16(21)14(26-18(19)25)10-6-9-12-7-4-3-5-8-12/h3-10,13H,11H2,1-2H3/b9-6+,14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLVUASGBWIIHX-NHZNEZGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC(C(=O)OC)N1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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